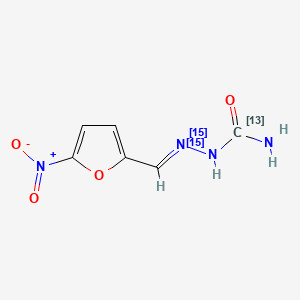

Nitrofurazone-13C,15N2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

The exact mechanism of action is unknown. Nitrofurazone inhibits several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate. This activity is believed also to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase.

MECHANISM OF ANTIBACTERIAL ACTION OF FURAN DERIV IS UNKNOWN, BUT IT IS PRESUMED THAT THE COMPD INTERFERES WITH ENZYMATIC PROCESSES ESSENTIAL TO BACTERIAL GROWTH. /FURAN DERIV/

The exact mechanism of action of nitrofurazone is not known. It appears, howeverthat the drug acts by inhibiting bacterial enzymes involved in carbohydrage metabolism. Oragnic matter (eg, blood pus, serum) and aminobenzoic acid (p-aminobenzoic acid) inhibit the antibacterial action of nitrofurazone.

Applications De Recherche Scientifique

Nitrofurazone-13C,15N2 has a wide range of applications in scientific research, including:

Chemistry: Used as an analytical standard for isotope-labeled studies and in the development of new synthetic methodologies.

Biology: Employed in metabolic studies to trace biochemical pathways involving carbon and nitrogen atoms.

Medicine: Investigated for its potential antibacterial properties and used in pharmacokinetic studies.

Industry: Utilized in the development of new materials and as a tracer in environmental studies

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nitrofurazone-13C,15N2 is generally prepared through chemical synthesis. The process involves the use of starting materials that contain carbon-13 and nitrogen-15 isotopes to label the desired compound. The synthesis typically involves the reaction of 5-nitro-2-furaldehyde with semicarbazide under controlled conditions to form the semicarbazone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Nitrofurazone-13C,15N2 undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso and hydroxylamine derivatives.

Reduction: The nitro group can be reduced to amine derivatives under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

Oxidation: Nitroso and hydroxylamine derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted nitrofurazone derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nitrofurazone: The non-isotopically labeled version of Nitrofurazone-13C,15N2.

Nitrofurantoin: Another nitrofuran derivative with similar antibacterial properties.

Furaltadone: A related compound used as an antimicrobial agent

Uniqueness

This compound is unique due to its isotopic labels of carbon-13 and nitrogen-15, which make it particularly valuable for tracing studies and analytical applications. These isotopic labels allow for precise tracking of the compound in various biochemical and environmental processes, providing insights that are not possible with non-labeled compounds .

Propriétés

Numéro CAS |

1217220-85-3 |

|---|---|

Formule moléculaire |

C6H6N4O4 |

Poids moléculaire |

201.12 g/mol |

Nom IUPAC |

[(Z)-(5-nitrofuran-2-yl)methylideneamino](13C)urea |

InChI |

InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3-/i6+1,8+1,9+1 |

Clé InChI |

IAIWVQXQOWNYOU-NSMHFMPASA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |

SMILES isomérique |

C1=C(OC(=C1)[N+](=O)[O-])/C=[15N]\[15NH][13C](=O)N |

SMILES canonique |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |

Point d'ébullition |

236-240 °C |

Color/Form |

PALE YELLOW NEEDLES LEMON-YELLOW CRYSTALLINE POWDER |

melting_point |

457 to 464 °F (decomposes) (NTP, 1992) 238 °C 457-464 ° F |

Description physique |

Nitrofurazone appears as odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. (NTP, 1992) Dry Powder Odorless, lemon-yellow crystalline powder; [HSDB] Solid Odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. |

Solubilité |

less than 1 mg/mL at 66 °F (NTP, 1992) 1 G IN 4200 ML WATER, 590 ML ALC, 350 ML PROPYLENE GLYCOL; SOL IN POLYETHYLENE GLYCOL MIXT UP TO ABOUT 1%; PRACTICALLY INSOL IN CHLOROFORM & ETHER SOL IN ALKALINE SOLN 2.68e-01 g/L |

Synonymes |

2-[(5-Nitro-2-furanyl)methylene]hydrazinecarboxamide-13C,15N2; (5-Nitro-2-furfurylidenamino)urea-13C,15N2; 1-(5-Nitro-2-furfurylidene)semicarbazide_x000B_-13C,15N2; Aldomycin-13C,15N2; Alfucin-13C,15N2; Amifur-13C,15N2; Babrocid-13C,15N2; Chemofuran-13C,15 |

Pression de vapeur |

0.00000431 [mmHg] |

Origine du produit |

United States |

Q1: What is the significance of having a double-labeled Nitrofurazone molecule?

A1: The double labeling of Nitrofurazone with stable isotopes (Carbon-13 and Nitrogen-15) as described in the research [] is significant for analytical chemistry, particularly in the field of food safety. This specific labeling allows for the use of Isotope Dilution Mass Spectrometry (IDMS), a highly accurate and sensitive technique, to quantify trace amounts of Nitrofurazone in complex matrices like feed and food. This is crucial for regulatory purposes, ensuring food safety and preventing the illegal use of Nitrofurazone in food production.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

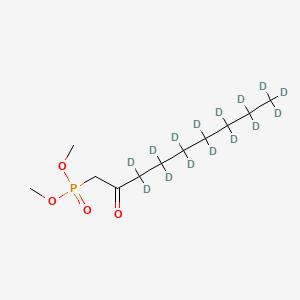

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)